9,10-DI-Tert-butylanthracene 9,10-DI-Tert-butylanthracene
Brand Name: Vulcanchem
CAS No.: 65482-04-4
VCID: VC19408978
InChI: InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3
SMILES:
Molecular Formula: C22H26
Molecular Weight: 290.4 g/mol

9,10-DI-Tert-butylanthracene

CAS No.: 65482-04-4

Cat. No.: VC19408978

Molecular Formula: C22H26

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-DI-Tert-butylanthracene - 65482-04-4

Specification

CAS No. 65482-04-4
Molecular Formula C22H26
Molecular Weight 290.4 g/mol
IUPAC Name 9,10-ditert-butylanthracene
Standard InChI InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3
Standard InChI Key FXIDPYQSDRYPMO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C

Introduction

Structural Overview and Nomenclature

9,10-Di-tert-butylanthracene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C22H26\text{C}_{22}\text{H}_{26}. Its structure consists of an anthracene core (three fused benzene rings) substituted with tert-butyl groups (-C(CH3_3)3_3) at the central 9 and 10 positions. These substituents introduce significant steric hindrance, distorting the planar geometry of anthracene and altering its intermolecular interactions .

Key Structural Features:

  • Molecular Weight: 290.44 g/mol (calculated for C22H26\text{C}_{22}\text{H}_{26}) .

  • CAS Registry Number: 1624-34-6 (for 9,10-dibutylanthracene, a related compound) .

  • Substitution Pattern: The tert-butyl groups at positions 9 and 10 hinder π-π stacking, a critical factor in electronic applications .

Synthesis and Manufacturing Methods

Friedel-Crafts Alkylation

The synthesis of DTBA derivatives typically involves Friedel-Crafts alkylation, where anthracene reacts with tert-butyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3_3). This method faces challenges due to steric hindrance, often leading to rearranged byproducts. For example, a patented route for 2,6-di-tert-butyl-9,10-disubstituted anthracenes employs Suzuki-Miyaura coupling to attach aryl groups at the 9 and 10 positions .

Representative Synthesis Pathway:

  • Alkylation of Anthracene:

    Anthracene+2t-BuClAlCl39,10-Di-tert-butylanthracene\text{Anthracene} + 2 \, \text{t-BuCl} \xrightarrow{\text{AlCl}_3} \text{9,10-Di-tert-butylanthracene}
    • Yield: ~76% under optimized conditions .

    • Purification: Column chromatography or recrystallization (ethanol/hexane) .

  • Suzuki Coupling for Functionalization:

    • 9,10-Dibromoanthracene intermediates react with tert-butyl-substituted boronic acids to install additional substituents .

Physicochemical Properties

Thermal Stability

DTBA exhibits enhanced thermal stability compared to unsubstituted anthracene, with decomposition temperatures exceeding 300°C. This stability arises from the robust tert-butyl groups, which mitigate oxidative degradation .

Solubility and Crystallinity

  • Solubility: Improved in non-polar solvents (e.g., toluene, hexane) due to the hydrophobic tert-butyl groups.

  • Crystallinity: Reduced π-π stacking results in amorphous solid-state structures, favoring solution-processable applications .

Optical and Electronic Characteristics

Absorption and Fluorescence

DTBA derivatives display distinct optical properties:

  • Absorption Maximum: λmax=240nm\lambda_{\text{max}} = 240 \, \text{nm} (attributed to π→π* transitions) .

  • Fluorescence Emission: λem=446nm\lambda_{\text{em}} = 446 \, \text{nm} (blue region), with a quantum yield (Φ\Phi) of 1.4 .

Comparison with Analogues:

Property9,10-Di-tert-butylanthracene9,10-Diphenylanthracene
λem\lambda_{\text{em}}446 nm400–450 nm
Φ\Phi1.40.9–1.0
Thermal Stability>300°C~250°C

Applications in Scientific Research

Organic Electronics

DTBA’s high fluorescence quantum yield and thermal stability make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer .

  • Electroluminescent Materials: Patented derivatives demonstrate luminance efficiencies up to 4.5 cd/A .

Photodynamic Therapy (PDT)

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems to improve DTBA yields.

  • Device Integration: Exploring DTBA in flexible electronics and bioimaging.

  • Environmental Impact: Assessing biodegradation pathways for eco-friendly disposal.

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